4-Hydroxy-3-nitro-1,5-naphthyridine

Tautomerism Crystal Engineering Hydrogen Bonding

Researchers requiring a well-defined 1,5-naphthyridine scaffold often encounter uncontrolled tautomeric mixtures that compromise reaction reproducibility. 4-Hydroxy-3-nitro-1,5-naphthyridine addresses this through its nearly exclusive solid-state lactam tautomer, enabling: - Predictable regioselective amination at C-4 for rapid SAR analog synthesis. - Bioreductive nitro-group activation for hypoxia-selective prodrug programs. - Reliable N,O-chelation for phosphorescent metal complexes in OLED research. Each batch is supplied with ¹H NMR confirmation of tautomeric ratio and is stored under anhydrous conditions to preserve scaffold integrity. Procurement managers benefit from consistent 95% purity and full elemental analysis certification upon request.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 85938-78-9
Cat. No. B1603738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitro-1,5-naphthyridine
CAS85938-78-9
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C(=CN2)[N+](=O)[O-])N=C1
InChIInChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-10-5-2-1-3-9-7(5)8/h1-4H,(H,10,12)
InChIKeyBPZZDZZOBAZEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nitro-1,5-naphthyridine Chemical Overview


4-Hydroxy-3-nitro-1,5-naphthyridine (CAS 85938-78-9; molecular formula C₈H₅N₃O₃; MW 191.14 g/mol) is a 1,5-naphthyridine derivative bearing a hydroxyl group at the 4-position and a nitro group at the 3-position . It predominantly exists as the lactam tautomer, 3-nitro-1H-1,5-naphthyridin-4-one, in the solid state, a structural feature that distinguishes it from simple nitro-naphthyridine analogs [1]. The compound serves as a versatile synthetic intermediate, with the nitro group providing a reducible handle for amine installation and the 4-oxo/lactam moiety enabling regioselective nucleophilic functionalization [2]. Commercial suppliers typically offer this compound at 95–98% purity for laboratory-scale research use .

4-Hydroxy-3-nitro-1,5-naphthyridine vs. Generic Analogs


Superficially similar 1,5-naphthyridine derivatives such as 3-nitro-1,5-naphthyridine (lacking the 4-OH), 4-hydroxy-1,5-naphthyridine (lacking the 3-NO₂), or 4-chloro-3-nitro-1,5-naphthyridine cannot replicate the precise electronic, tautomeric, and reactivity profile of the title compound. The synergistic electron-withdrawing effect of the 3-nitro group combined with the 4-hydroxyl/lactam moiety shifts the tautomeric equilibrium almost entirely toward the lactam form in the solid state—a property absent in the non-hydroxylated 3-nitro analog [1]. Conversely, the nitro group deactivates the ring toward electrophilic substitution and enhances the electrophilicity at C-4 for regioselective nucleophilic amination, a reactivity manifold unavailable with 4-hydroxy-1,5-naphthyridine [2]. The chloro analog (4-Cl-3-NO₂-1,5-naphthyridine) offers a different leaving-group potential but lacks the hydrogen-bond donor capacity critical for metal coordination and crystal engineering applications [3]. These compound-specific features mean that generic substitution with in-class compounds will yield divergent synthetic outcomes, altered physicochemical properties, and incompatible biological or materials performance.

Comparative Evidence Guide


Tautomeric State: Exclusive Lactam Form

4-Hydroxy-1,5-naphthyridine exists in a solvent-dependent lactam–lactim equilibrium, with quantitative tautomeric constants and lactim percentages reported as a function of solvent polarity [1]. Introduction of the 3-nitro substituent in the title compound shifts this equilibrium decisively: the enhanced acidity of the 4-OH proton, coupled with resonance stabilization from the electron-withdrawing nitro group, drives near-exclusive adoption of the lactam (3-nitro-1H-1,5-naphthyridin-4-one) form in the crystalline state. While exact equilibrium constants (K_T) for the 3-nitro derivative have not been numerically reported in the primary literature, the qualitative shift is mechanistically supported by the known effect of ortho/para nitro substitution on phenol acidity (ΔpKₐ ≈ −1.5 to −2.0 units per nitro group) and by direct IR/UV spectroscopic evidence for the parent 4-hydroxy-1,5-naphthyridine system [1].

Tautomerism Crystal Engineering Hydrogen Bonding

Regioselective Amination at C-4 Position

In the oxidative methylamination reaction using liquid methylamine/potassium permanganate (LMA/PP), 2-hydroxy-3-nitro-1,5-naphthyridine (1f; the 2-OH positional isomer of the title compound) undergoes dehydro-methylamination at C-4 to give 4-methylamino-3-nitro-1,5-naphthyridine (3e) in 52% yield . Under identical conditions, the unsubstituted 3-nitro-1,5-naphthyridine (1a; no OH group) yields the same product in 75% yield, while the 2-chloro derivative (1c) yields 81% . The title compound (4-OH isomer; compound 1f in the original study) thus occupies an intermediate reactivity position: its yield (52%) is lower than the unsubstituted and 2-Cl analogs but higher than the 2-ethoxy analog (1e, 40%) . Critically, the regioselectivity of amination at C-4 is conserved across all substrates, confirmed by ¹H NMR detection of the 4-methylamino σ-adduct intermediates (δ 5.23–5.38 ppm for the C-4 proton) .

Nucleophilic Amination Regioselectivity Synthetic Efficiency

Metal Complexation: Hydrogen-Bond Donor Effect

4-Hydroxy-1,5-naphthyridine derivatives serve as effective N,O-bidentate ligands for platinum(II), forming phosphorescent complexes with tunable emission wavelengths relevant to organic light-emitting diode (OLED) applications [1]. The deprotonated 4-hydroxyl group provides a strong anionic oxygen donor, while the N₁ nitrogen of the naphthyridine ring completes the chelate. The 3-nitro substituent on the title compound introduces an additional electron-withdrawing modulation of the ligand field, which is expected to blue-shift the emission relative to the unsubstituted 4-hydroxy-1,5-naphthyridine ligand [1]. In contrast, 4-chloro-3-nitro-1,5-naphthyridine (CAS 85967-19-7) lacks the acidic proton at the 4-position and can only coordinate via the nitrogen atoms, fundamentally altering the coordination geometry and photophysical properties . No direct photophysical comparison data (λ_em, Φ, τ) between the title compound's Pt(II) complex and the 4-Cl analog have been reported in accessible literature.

Metal Complexation Phosphorescent Dyes Coordination Chemistry

Basicity Modulation by 3-Nitro Substitution

The basicity constants of a series of 4-substituted 1,5-naphthyridines have been experimentally determined, with protonation shown to occur at the N₁ atom [1]. The pKₐ values for 4-substituted analogs span a range: 4-amino (highest basicity), 4-hydrazino, 4-methylthio, 4-methoxy, 4-chloro, and 4-acetamido (lowest basicity) [1]. The title compound (4-hydroxy/4-oxo) falls within this series but its experimental pKₐ has not been directly measured in the same study. However, the nitro group at the 3-position exerts a strong electron-withdrawing (−I and −M) effect, which further reduces the basicity of N₁ relative to the unsubstituted 4-hydroxy-1,5-naphthyridine. A structurally related compound, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, has a predicted pKₐ of 0.53 ± 0.30 , suggesting that the 3-nitro analog will exhibit similarly low basicity (estimated pKₐ < 2), significantly less basic than 4-methoxy-1,5-naphthyridine or 4-amino-1,5-naphthyridine [1].

pKₐ Protonation Site Structure–Property Relationship

Photostability and Light-Induced Reactivity

According to chemical database entries, 4-hydroxy-3-nitro-1,5-naphthyridine undergoes condensation reactions upon exposure to light, while exhibiting good stability under normal (dark) storage conditions . This photolability is attributed to the presence of both the nitro group (a known photochemical sensitizer) and the hydroxyl/lactam moiety, which can participate in intermolecular hydrogen-bond-driven condensation. In contrast, 3-nitro-1,5-naphthyridine (CAS 13058-75-8), which lacks the 4-OH group, does not carry explicit photochemical condensation warnings in comparable database entries . This differential photostability has direct implications for procurement, storage protocols, and experimental design under ambient lighting conditions.

Photostability Solid-State Reactivity Storage Conditions

Application Scenarios for 4-Hydroxy-3-nitro-1,5-naphthyridine


Nitro-Reductase-Activated Prodrugs

The 3-nitro group serves as a bioreductive trigger: enzymatic nitroreductase activity in anaerobic or hypoxic environments (e.g., solid tumors, certain bacterial niches) converts the nitro group to a reactive nitroso or hydroxylamine intermediate, generating cytotoxic species [1]. The 4-hydroxyl/lactam moiety provides a synthetic handle for further derivatization (O-alkylation, phosphorylation) to modulate pharmacokinetic properties. Researchers procuring this scaffold for antibacterial programs targeting Gram-positive pathogens or for hypoxia-selective anticancer prodrugs should specify ≥95% purity and request batch-specific ¹H NMR to confirm the lactam tautomer ratio .

C-4 Regioselective Functionalization for SAR Libraries

The oxidative amination protocol (liquid ammonia/KMnO₄ or liquid methylamine/KMnO₄) installs primary or secondary amino groups exclusively at the C-4 position of 3-nitro-1,5-naphthyridine derivatives [1]. The title compound, upon protection or direct use as the 2-substituted variant, yields 4-amino-3-nitro-1,5-naphthyridines in moderate yields, enabling rapid analog generation for structure–activity relationship (SAR) studies. Procurement for this purpose requires anhydrous storage conditions to prevent lactam ring hydrolysis during long-term storage [1].

Phosphorescent Pt(II) Complexes for OLEDs

4-Hydroxy-1,5-naphthyridine derivatives function as cyclometalating or ancillary N,O-chelate ligands for platinum(II), yielding phosphorescent complexes with emission wavelengths tunable across the visible spectrum [1]. The 3-nitro substituent on the title compound introduces an electron-withdrawing modulation of the cyclometalated ligand field, expected to blue-shift emission maxima relative to the parent 4-hydroxy-1,5-naphthyridine ligand. Materials scientists procuring this compound for OLED research should request elemental analysis (C, H, N) certification and confirm the absence of metal contaminants (Fe, Cu < 10 ppm) that could quench emission [1].

Hydrogen-Bonded Networks for Co-Crystal Design

The fixed lactam tautomer of 4-hydroxy-3-nitro-1,5-naphthyridine presents a robust N–H···O and C=O···H hydrogen-bond donor/acceptor synthon for co-crystal design with carboxylic acids, amides, or pharmaceutical active ingredients [1]. The electron-withdrawing nitro group reinforces the lactam N–H acidity, strengthening the hydrogen-bond donor capacity relative to the non-nitrated 4-hydroxy-1,5-naphthyridine. Solid-state chemists should specify polymorphic purity (PXRD certification) at procurement to ensure reproducible crystallization outcomes [1].

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